molecular formula C9H5Cl2O2- B181815 2,6-Dichlorocinnamic acid CAS No. 5345-89-1

2,6-Dichlorocinnamic acid

Cat. No. B181815
CAS RN: 5345-89-1
M. Wt: 216.04 g/mol
InChI Key: OIPVGRCXMFBNAN-SNAWJCMRSA-N
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Description

2,6-Dichlorocinnamic acid is a chemical compound with the molecular formula C9H6Cl2O2 . It has a molecular weight of 217.05 g/mol . The IUPAC name for this compound is (E)-3-(2,6-dichlorophenyl)prop-2-enoic acid . It is also known by other names such as 3-(2,6-Dichlorophenyl)acrylic acid and (E)-3-(2,6-Dichlorophenyl)acrylic acid .


Molecular Structure Analysis

The structure of 2,6-Dichlorocinnamic acid can be represented by different notations. The canonical SMILES notation is C1=CC(=C(C(=C1)Cl)C=CC(=O)O)Cl and the isomeric SMILES notation is C1=CC(=C(C(=C1)Cl)/C=C/C(=O)O)Cl . The InChI notation is InChI=1S/C9H6Cl2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+ .

Scientific Research Applications

  • Synthesis and Characterization of Copper(II) Complexes : 2,6-Dichlorocinnamic acid has been used in the synthesis and characterization of copper(II) complexes. These complexes were studied for their electronic, spectroscopy, magnetic, and thermal properties. One of the complexes appeared to be a bimetallic complex with a classical copper(II) acetate structure (Zoroddu & Cabras, 1987).

  • Role in Intermolecular Interactions : Research on mixed crystals of 6-chloro-3,4-methylenedioxycinnamic acid with 2,4- and 3,4-dichlorocinnamic acids revealed insights into structure, topochemistry, and intermolecular interactions. The presence of a chloro substituent in these molecules favored crystallization in a specific structure stabilized by inter-stack Cl ⋯ Cl interactions and intra-stack dispersive C ⋯ C interactions (Sarma & Desiraju, 1987).

  • Investigation in Solid-State Photodimerization : 2,6-Dichlorocinnamic acid was also involved in a study on the solid-state photodimerization of 3,4-dichlorocinnamic acid. This research explored the participation of hydrocarbons in the photodimerization process and the formation of specific types of dimers (Nakanishi, Hirakawa & Nakanishi, 1979).

  • Use in Kinetic Studies of Enzymatic Inhibition : In the field of biochemistry, chlorocinnamic acids like 2,6-Dichlorocinnamic acid have been synthesized and investigated for their inhibitory kinetics on mushroom tyrosinase. These compounds showed potential as tyrosinase inhibitors, which are important in the food industry (Hu et al., 2014).

  • Exploring Herbicide Mechanisms : Additionally, 2,6-Dichlorocinnamic acid was studied as a potential substrate of 2,4-dichlorophenoxyacetate/α-ketoglutarate dioxygenase (TfdA), an enzyme involved in the catabolism of the herbicide 2,4-dichlorophenoxyacetic acid. This suggests its potential role in understanding the metabolism of chlorinated herbicides (Hotopp & Hausinger, 2001).

Safety And Hazards

2,6-Dichlorocinnamic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling . Use should be in a well-ventilated area or outdoors .

properties

IUPAC Name

(E)-3-(2,6-dichlorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPVGRCXMFBNAN-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichlorocinnamic acid

CAS RN

5345-89-1
Record name 2-Propenoic acid, 3-(2,6-dichlorophenyl)-
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Record name 5345-89-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-dichlorocinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
R Arad-Yellin, BS Green… - The Journal of Organic …, 1983 - ACS Publications
7_ R (* H R2= CH3 e_ r,= r2 «ch3 different, unexpected reaction occurred, leading to a com-pound identified as 5-chlorocoumarin (2). 2 Subsequent irradation of 2, 6-dichloro-(£)-…
Number of citations: 11 pubs.acs.org
MA Zoroddu, MA Cabras - Transition Metal Chemistry, 1987 - Springer
Compounds of the types Cu(3,4-DCA) 2 .2H 2 O (1), Cu(2,4-DCA) 2 . 2MeOH (2), and Cu(2,6-DCA) 2 .2H 2 O (3) (DCAH=dichlorocinnamic acid) were synthesized and characterized by …
Number of citations: 3 link.springer.com
R Arad-Yellin, BS Green, KA Muszkat - Journal of the Chemical …, 1976 - pubs.rsc.org
2,6-Dichlorocinnamic acid and its esters undergo photocyclization to yield 5-chlorocoumarin; the present evidence favours a mechanism involving the singlet excited state of the cis-…
Number of citations: 2 pubs.rsc.org
R Arad-Yellin - 1977 - search.proquest.com
1) Solid State Photodimerization of Some Bichromophoric Page 1 SUBSTITUENT EFFECTS IN PHOTOCHEMICAL REACTIONS: 1) Solid State Photodimerization of Some Bichromophoric …
Number of citations: 0 search.proquest.com
F Nakanishi, H Nakanishi, M Tsuchiya… - Bulletin of the chemical …, 1976 - journal.csj.jp
A new type of organic photoreaction, a water-participation reaction in the crystalline state, has been investigated. The photoirradiation of p-formylcinnamic acid (p-FCA) crystals in the …
Number of citations: 53 www.journal.csj.jp
JARP Sarma, GR Desiraju - Accounts of Chemical Research, 1986 - ACS Publications
Structural chemists and crystallographers have ob-served that certain intermolecular interactions in or-ganic molecular solids are associated with only certain geometrical motifs. The …
Number of citations: 485 pubs.acs.org
T Sato, F Kiuchi, U Sankawa - Phytochemistry, 1982 - Elsevier
Thirty-five derivatives of cinnamic acid and related compounds were tested for inhibition against phenylalanine ammonia-lyase (PAL) derived from sweet potato, pea and yeast. Caffeic …
Number of citations: 102 www.sciencedirect.com
MD Cohen, GMJ Schmidt, FI Sonntag - Journal of the Chemical …, 1964 - pubs.rsc.org
The photo-dimerisation of the two crystal modifications of trans-cinnamic acid has been re-investigated and clarified. The stable (a) form gives a-truxillic acid only; the metastable (p) …
Number of citations: 236 pubs.rsc.org
JY Bass, RD Caldwell, JA Caravella, L Chen… - Bioorganic & medicinal …, 2009 - Elsevier
Starting from the known FXR agonist GW 4064 1a, a series of alternately 3,5-substituted isoxazoles was prepared. Several of these analogs were potent full FXR agonists. A subset of …
Number of citations: 64 www.sciencedirect.com
KL Min, JP Steghens, R Henry… - European journal of …, 1996 - Wiley Online Library
Fourteen new creatine analogues, all with a guanidine function and either a polar or an apolar group instead of the creatine carboxylic function, were tested as potential inhibitors for …
Number of citations: 10 febs.onlinelibrary.wiley.com

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